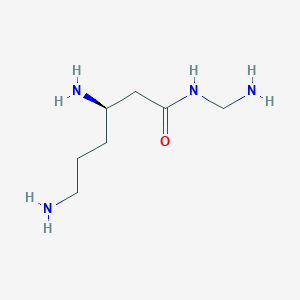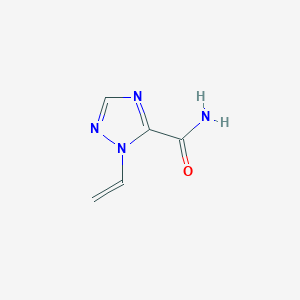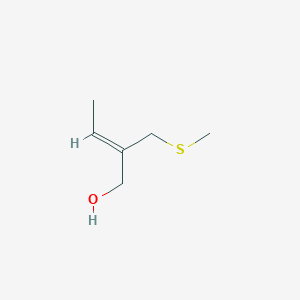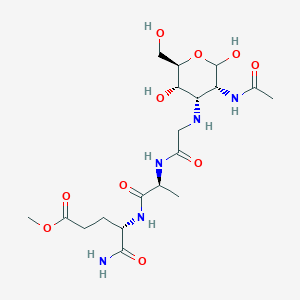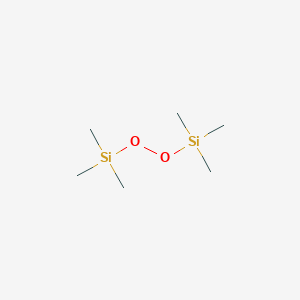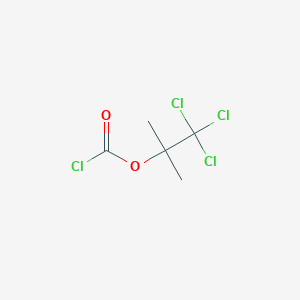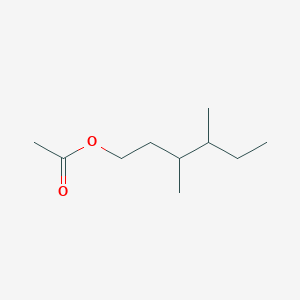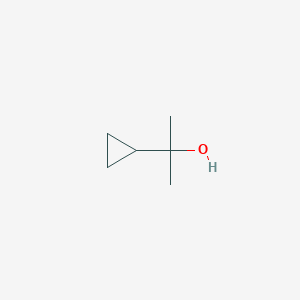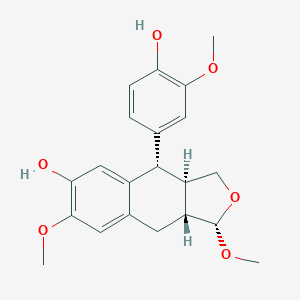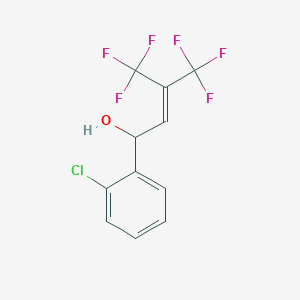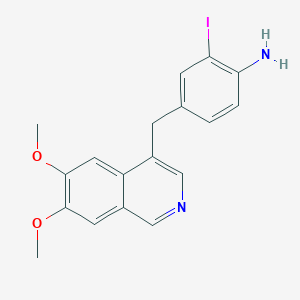
Hexyl (Z)-docos-13-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl (Z)-docos-13-enoate is a fatty acid ester that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学的研究の応用
Hexyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In agriculture, Hexyl (Z)-docos-13-enoate has been shown to have insecticidal properties and can be used as a natural insecticide. In cosmetics, this compound has been studied for its moisturizing and emollient properties and can be used in skin care products.
作用機序
The mechanism of action of Hexyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. Hexyl (Z)-docos-13-enoate has been shown to inhibit the activation of this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Hexyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that Hexyl (Z)-docos-13-enoate can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Hexyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It is also readily available and can be purchased from chemical suppliers. However, there are some limitations to the use of this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on Hexyl (Z)-docos-13-enoate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of Hexyl (Z)-docos-13-enoate and its effects on the brain. Another area of interest is the potential use of this compound as a natural insecticide in agriculture. Further studies are needed to understand the efficacy and safety of Hexyl (Z)-docos-13-enoate as an insecticide. Finally, there is potential for the use of Hexyl (Z)-docos-13-enoate in the development of new skin care products. Further studies are needed to understand the moisturizing and emollient properties of this compound and its effects on the skin.
In conclusion, Hexyl (Z)-docos-13-enoate is a fatty acid ester that has potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and cosmetics.
合成法
Hexyl (Z)-docos-13-enoate is synthesized through a process called esterification. This process involves the reaction between a carboxylic acid and an alcohol to form an ester. In the case of Hexyl (Z)-docos-13-enoate, the carboxylic acid used is docos-13-enoic acid, and the alcohol used is hexanol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The resulting product is a clear, colorless liquid that has a characteristic odor.
特性
CAS番号 |
19773-56-9 |
|---|---|
分子式 |
C28H54O2 |
分子量 |
422.7 g/mol |
IUPAC名 |
hexyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13- |
InChIキー |
BTCSWCWVQVIBDB-YPKPFQOOSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
その他のCAS番号 |
19773-56-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



